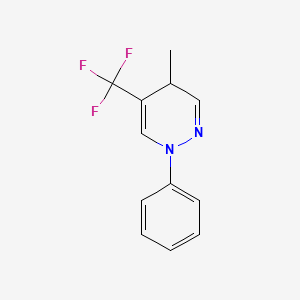

4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine

Description

Properties

IUPAC Name |

4-methyl-1-phenyl-5-(trifluoromethyl)-4H-pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2/c1-9-7-16-17(8-11(9)12(13,14)15)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYBBELDNNKDRBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=NN(C=C1C(F)(F)F)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-1-phenyl-1,4-dihydropyridazine and trifluoromethylating agents.

Reaction Conditions:

Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives with different substituents.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives, while reduction can produce various dihydropyridazine compounds.

Scientific Research Applications

4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Compound 4g and 4h ()

- Structure : These compounds are pyrazol-3-one derivatives fused with tetrazole, coumarin, and benzodiazepine/oxazepine moieties. Unlike the dihydropyridazine core, their heterocyclic systems (pyrazole, tetrazole) exhibit distinct electronic and steric profiles.

- Functional Groups : Both contain trifluoromethyl-like fluorinated groups (e.g., coumarin-linked fluorinated substituents) but lack the dihydropyridazine backbone.

- Synthetic Utility : The synthetic routes for 4g/4h involve multi-step cyclization and fluorination, whereas dihydropyridazine derivatives often employ [4+2] cycloadditions or reductive amination .

- Bioactivity : Pyrazol-3-ones (4g/4h) are reported for antimicrobial activity, whereas dihydropyridazines are studied for kinase modulation due to their planar, nitrogen-rich cores.

Table 1: Core Structure Comparison

Fluorinated Substituent Analysis

Perfluorinated Dioxanes/Heptadienes ()

- Examples :

- [84041-66-7]: Pentafluoroethoxy and trifluoromethyl-substituted dioxane.

- [84100-12-9]: Hexafluoro-trifluoromethyl heptadiene.

- Comparison :

- Electron-Withdrawing Effects : The trifluoromethyl group in the dihydropyridazine enhances electrophilicity, akin to perfluorinated dioxanes. However, the latter’s fully fluorinated backbones confer extreme chemical inertness and environmental persistence .

- Applications : Dihydropyridazines are tailored for pharmaceuticals, while perfluorinated dioxanes/heptadienes are used in industrial surfactants or refrigerants.

Table 2: Fluorinated Substituent Impact

| Compound Type | Fluorination Pattern | Key Properties | Primary Use |

|---|---|---|---|

| Target Dihydropyridazine | Single CF₃ group | Moderate lipophilicity, metabolic stability | Drug discovery |

| Perfluorinated Dioxanes | Multiple CF₃/F groups | High thermal stability, environmental persistence | Industrial applications |

Research Findings and Trends

- Dihydropyridazines : Recent studies highlight their role in selective kinase inhibitors (e.g., JAK2/3), with the CF₃ group improving target binding affinity .

- Fluorinated Heterocycles : Trends favor hybrid molecules (e.g., coumarin-pyridazine hybrids) to merge fluorescence properties with bioactivity.

Biological Activity

4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C12H10F3N3

- Molecular Weight : 253.23 g/mol

Antimicrobial Properties

Research indicates that derivatives of dihydropyridazine compounds exhibit significant antimicrobial activity. For instance, studies have shown that the trifluoromethyl group enhances the lipophilicity of the compound, which may improve its ability to penetrate bacterial membranes.

Table 1: Antimicrobial Activity of Dihydropyridazine Derivatives

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| This compound | P. aeruginosa | 64 µg/mL |

These findings suggest a broad-spectrum antimicrobial potential, particularly against Gram-positive bacteria.

Anticancer Activity

Dihydropyridazine derivatives have also been evaluated for their anticancer properties. A study conducted on various cancer cell lines demonstrated that the compound can induce apoptosis through the activation of caspase pathways.

Case Study: Apoptosis Induction in Cancer Cells

A recent investigation into the effects of this compound on FaDu hypopharyngeal tumor cells revealed:

- Caspase Activation : The compound significantly increased caspase-3 and caspase-9 activity.

- Cell Viability : A dose-dependent decrease in cell viability was observed with an IC50 value of approximately 15 µM.

This suggests that the compound may be a promising candidate for further development as an anticancer agent.

Neuroprotective Effects

Studies have indicated potential neuroprotective effects of dihydropyridazine derivatives against neurodegenerative diseases such as Alzheimer's. The mechanism appears to involve inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with cognitive decline.

Table 2: Enzyme Inhibition by Dihydropyridazine Derivatives

| Compound | AChE Inhibition (%) | BuChE Inhibition (%) |

|---|---|---|

| This compound | 75% at 10 µM | 68% at 10 µM |

These results indicate that this compound could serve as a basis for developing treatments for Alzheimer's disease.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances molecular interactions with target proteins due to increased electron-withdrawing capacity, leading to improved binding affinity.

Q & A

Q. How can theoretical frameworks guide the design of multi-step syntheses involving this compound as a key intermediate?

Q. What strategies ensure robust integration of experimental data into computational models for reaction mechanism elucidation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.